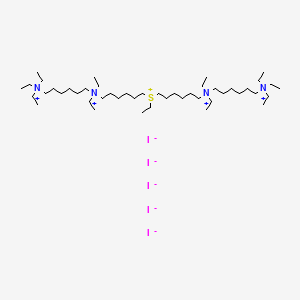
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions involving alkylation and quaternization. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment to control temperature, pressure, and other reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. These interactions can result in the modulation of cellular processes and pathways, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, tetraiodide)
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, hexaiodide)
Uniqueness
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is unique due to its specific arrangement of functional groups and the presence of multiple iodide ions. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
77967-19-2 |
|---|---|
Fórmula molecular |
C46H103I5N4S |
Peso molecular |
1378.9 g/mol |
Nombre IUPAC |
6-[6-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]hexyl-ethylsulfonio]hexyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;pentaiodide |
InChI |
InChI=1S/C46H103N4S.5HI/c1-12-47(13-2,14-3)39-31-23-25-33-41-49(18-7,19-8)43-35-27-29-37-45-51(22-11)46-38-30-28-36-44-50(20-9,21-10)42-34-26-24-32-40-48(15-4,16-5)17-6;;;;;/h12-46H2,1-11H3;5*1H/q+5;;;;;/p-5 |
Clave InChI |
SLEKIMQWFNPRCZ-UHFFFAOYSA-I |
SMILES canónico |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCC[S+](CC)CCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


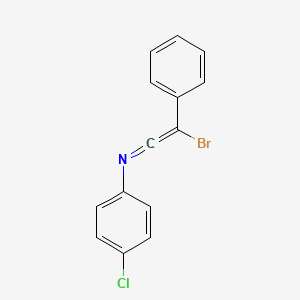
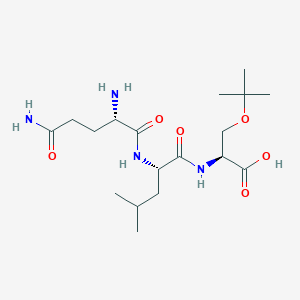
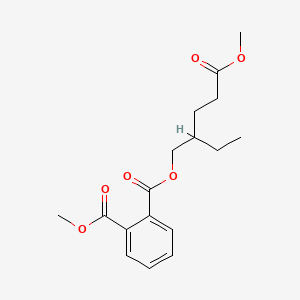
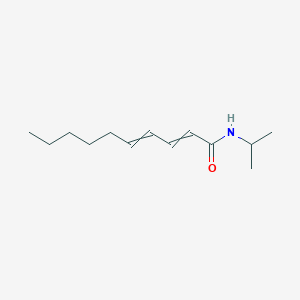
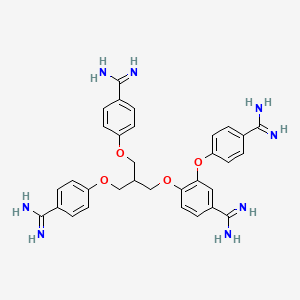
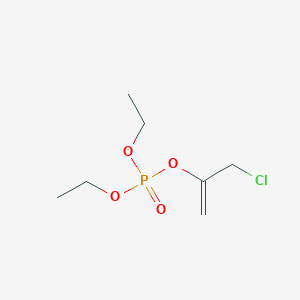

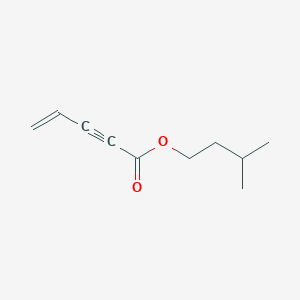
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
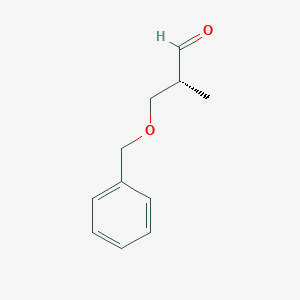

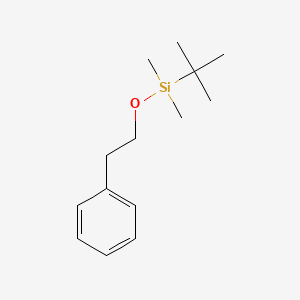

![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
